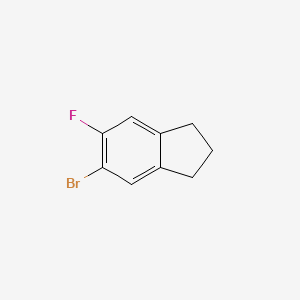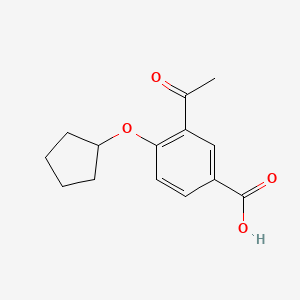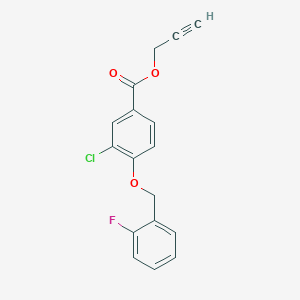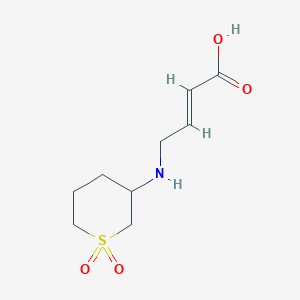![molecular formula C7H5BrClN3 B13010545 2-Bromo-7-chloro-3-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13010545.png)
2-Bromo-7-chloro-3-methyl-5H-pyrrolo[2,3-b]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-7-chloro-3-methyl-5H-pyrrolo[2,3-b]pyrazine is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, organic materials, and natural products .
Preparation Methods
The synthesis of 2-Bromo-7-chloro-3-methyl-5H-pyrrolo[2,3-b]pyrazine typically involves multiple steps. One common method starts with commercially available 3,5-dibromo-6-chloropyrazin-2-amine. The synthetic route includes:
Sonogashira Cross-Coupling: This step involves the coupling of a dibromo compound with an acyl (bromo)acetylene to create 2-(acylethynyl)pyrroles.
Addition of Propargylamine: The acetylenes obtained from the first step are reacted with propargylamine to form N-propargylenaminones.
Intramolecular Cyclization: This final step is catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO), leading to the formation of the desired pyrrolopyrazine compound.
Chemical Reactions Analysis
2-Bromo-7-chloro-3-methyl-5H-pyrrolo[2,3-b]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can act as a strong oxidizing agent, reacting with both organic and inorganic substances.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the bromine and chlorine positions. Common reagents for these reactions include sodium hydride (NaH) and potassium carbonate (K₂CO₃).
Cyclization: Intramolecular cyclization reactions are also common, often catalyzed by bases such as cesium carbonate.
Scientific Research Applications
2-Bromo-7-chloro-3-methyl-5H-pyrrolo[2,3-b]pyrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound exhibits various biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities.
Medicine: Due to its biological activities, it is a potential candidate for drug discovery and development, particularly in the treatment of diseases such as cancer and infections.
Industry: It is used in the synthesis of dyes, catalysts, and other organic materials.
Mechanism of Action
The exact mechanism of action of 2-Bromo-7-chloro-3-methyl-5H-pyrrolo[2,3-b]pyrazine is not fully understood. it is known to interact with various molecular targets and pathways, including kinase inhibition. This interaction can lead to the modulation of cellular processes such as proliferation, apoptosis, and signal transduction .
Comparison with Similar Compounds
2-Bromo-7-chloro-3-methyl-5H-pyrrolo[2,3-b]pyrazine can be compared with other pyrrolopyrazine derivatives, such as:
2-Chloro-5H-pyrrolo[2,3-b]pyrazine: Similar in structure but lacks the bromine atom, which may affect its reactivity and biological activity.
5-Bromo-4,7-diazindole: Another nitrogen-containing heterocycle with different substitution patterns, leading to varied biological activities.
1H-pyrrolo[2,3-b]pyridine: Known for its potent fibroblast growth factor receptor inhibitory activity, used in cancer therapy .
Properties
Molecular Formula |
C7H5BrClN3 |
|---|---|
Molecular Weight |
246.49 g/mol |
IUPAC Name |
2-bromo-7-chloro-3-methyl-5H-pyrrolo[2,3-b]pyrazine |
InChI |
InChI=1S/C7H5BrClN3/c1-3-6(8)12-5-4(9)2-10-7(5)11-3/h2H,1H3,(H,10,11) |
InChI Key |
PBGKMQKIXKCGGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2C(=CNC2=N1)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Azaspiro[5.5]undecan-4-amine](/img/structure/B13010467.png)


![1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13010483.png)
![6-Methyl-6,7-dihydropyrido[2,3-d]pyridazine-5,8-dione](/img/structure/B13010484.png)



![4-Chloro-6-methylthieno[3,2-d]pyrimidin-2-amine](/img/structure/B13010511.png)




![Ethyl 7-bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine-5-carboxylate](/img/structure/B13010536.png)
